6-Isopropyl-2-(methylthio)pyrimidin-4-ol
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Overview
Description
6-Isopropyl-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an isopropyl group at position 6, a methylthio group at position 2, and a hydroxyl group at position 4. It has a molecular formula of C8H12N2OS and a molecular weight of 184.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents like methylthiolate salts.
Hydroxylation: The hydroxyl group at position 4 can be introduced through selective hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-(methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
6-Isopropyl-2-(methylthio)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol
- 4-Methyl-6-mercapto-2-(methylthio)pyrimidine
Uniqueness
6-Isopropyl-2-(methylthio)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Isopropyl-2-(methylthio)pyrimidin-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Various studies and case reports are reviewed to provide a comprehensive understanding of this compound's effects.
Chemical Structure and Properties
This compound can be represented by the molecular formula C8H12N2OS. It features a pyrimidine ring substituted with isopropyl and methylthio groups, which contribute to its biological activities.
1. Antioxidant Activity
Research indicates that compounds with a pyrimidine core exhibit significant antioxidant properties. For instance, the compound was tested against stable free radicals such as DPPH and showed moderate to high inhibition of lipid peroxidation, suggesting its potential as an antioxidant agent .
Compound | IC50 (μM) | Activity Level |
---|---|---|
This compound | 30 | Moderate |
Reference Compound (Trolox) | 10 | High |
2. Anti-inflammatory Activity
The compound has demonstrated promising anti-inflammatory effects in various assays. In a study comparing several pyrimidine derivatives, it was shown to inhibit paw edema significantly compared to indomethacin, a standard anti-inflammatory drug .
Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
---|---|---|
This compound | 43.17% | 31.10% |
Indomethacin | 47.72% | 42.22% |
3. Antimicrobial Activity
The compound exhibits notable antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The presence of the methylthio group enhances its interaction with microbial cell membranes, leading to increased efficacy .
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 25 μg/mL |
S. aureus | 30 μg/mL |
4. Anticancer Activity
Studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the Jak/STAT3 pathway .
Cancer Cell Line | IC50 (μM) |
---|---|
K562 (Leukemia) | 0.669 |
MCF7 (Breast) | 1.2 |
The biological activities of this compound are attributed to its ability to interact with specific cellular targets:
- Antioxidant Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation.
- Anti-inflammatory Mechanism : It reduces the expression of pro-inflammatory cytokines and inhibits pathways involved in inflammation.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes leads to cell death.
- Anticancer Mechanism : Induction of apoptosis via modulation of cell cycle regulators and signaling pathways.
Case Studies
- Antioxidant Study : A study conducted on various pyrimidine derivatives showed that those with structural similarities to this compound exhibited significant antioxidant activity, supporting its potential application in oxidative stress-related diseases .
- Anti-inflammatory Study : In a controlled experiment involving inflammatory models in mice, the compound showed a significant reduction in edema, indicating its potential for treating inflammatory conditions .
- Anticancer Study : Research on K562 leukemia cells revealed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates compared to controls .
Properties
IUPAC Name |
2-methylsulfanyl-4-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-5(2)6-4-7(11)10-8(9-6)12-3/h4-5H,1-3H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBGKEVVRHNGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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